molecular formula C19H20N4O4 B2920345 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034502-85-5

3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2920345
CAS No.: 2034502-85-5
M. Wt: 368.393
InChI Key: FVSGEEKNBUQHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034502-85-5) is a chemical compound with the molecular formula C19H20N4O4 and a molecular weight of 368.39 g/mol . This nitrile-functionalized pyrazine derivative features a complex structure that incorporates a piperidine ring, making it a valuable intermediate in medicinal chemistry and drug discovery research. The specific physicochemical properties, such as a topological polar surface area of 97.6 Ų and an XLogP3 value of 1.9, suggest its potential in the development of bioactive molecules . Compounds with pyrazine-carbonitrile scaffolds are of significant interest in scientific research, as evidenced by their appearance in studies concerning polymer chemistry and materials science . Researchers utilize this high-purity building block to explore novel chemical spaces and synthesize potential therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-25-14-4-2-5-15(10-14)26-13-18(24)23-9-3-6-16(12-23)27-19-17(11-20)21-7-8-22-19/h2,4-5,7-8,10,16H,3,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGEEKNBUQHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazine ring, a carbonitrile group, and various functional groups that may enhance its interaction with biological targets.

Structural Characteristics

The molecular structure of 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be summarized as follows:

Property Details
Molecular Formula C₁₉H₂₀N₄O₄
Molecular Weight 368.4 g/mol
CAS Number 2034485-50-0

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various kinases involved in cell signaling pathways, which are crucial for cellular responses and therapeutic applications.

Biological Activities

Preliminary studies have suggested several potential biological activities for this compound:

  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Analgesic Effects : There is evidence suggesting that it may also possess analgesic properties, making it a candidate for pain management therapies.
  • Antitumor Activity : Similar pyrazine derivatives have shown promise as antitumor agents, indicating that this compound could potentially inhibit cancer cell proliferation through similar mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazine derivatives, including those structurally related to 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile:

  • Enzyme Inhibition Studies :
    • Research on related compounds indicates significant interactions with kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, showcasing their potential in cancer therapy .
  • Cell Line Studies :
    • In vitro studies have demonstrated that related pyrazine compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) . The presence of specific substituents on the pyrazine ring enhances their cytotoxicity.
  • Synergistic Effects with Chemotherapeutics :
    • Combinations of pyrazine derivatives with established chemotherapeutic agents like doxorubicin have shown synergistic effects in enhancing cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(3-Methoxyphenoxy)acetyl C19H20N4O6* ~416.4* Inferred kinase inhibition potential due to pyrazine-carbonitrile and aromatic substituents.
3-({1-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile 3-(3,5-Dimethylpyrazol-4-yl)propanoyl C18H22N6O2 354.41 Research chemical; available commercially (BK64513).
3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl C19H18N4O4 366.4 No reported biological data; dihydrodioxine substituent may improve solubility.
3-((1-(1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 1-Methyl-2-oxo-dihydropyridine-3-carbonyl C17H17N5O3 339.3 Unreported properties; lactam substituent could influence metabolic stability.
3-((1-(Quinoxaline-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Quinoxaline-6-carbonyl C19H16N6O2 360.4 Quinoxaline group may enhance DNA intercalation or receptor binding.
5-((5-(2-(3-Aminopropoxy)-6-methoxyphenyl)-1H-pyrazol-3-yl)amino)pyrazine-2-carbonitrile Aminopropoxy-methoxyphenyl-pyrazole C17H17N7O3* 375.4* Chk1/2 inhibitor with anticancer applications; demonstrates therapeutic relevance.

*Inferred values based on structural analysis.

Key Observations:

Substituent Impact: The 3-methoxyphenoxy acetyl group in the target compound likely increases lipophilicity compared to the dihydrodioxine substituent in , which may improve membrane permeability .

Synthetic Yields :

  • Analogs with pyrazine-carbonitrile cores (e.g., ) were synthesized in ~68% yields using reflux conditions with chloroacetic acid and aldehydes, suggesting viable routes for the target compound’s synthesis.

Research Findings and Data

Spectroscopic Data:

  • IR Spectroscopy : Carbonitrile stretching frequencies (~2,219 cm⁻¹ in ) confirm the presence of the –CN group.
  • NMR : Piperidine and pyrazine protons resonate at δ 2.24–8.01 ppm (), consistent with aromatic and aliphatic environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((1-(2-(3-Methoxyphenoxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and what analytical methods validate its purity?

  • Methodology:

  • Synthesis: A plausible route involves nucleophilic substitution of a pyrazine-2-carbonitrile precursor with a functionalized piperidinyloxy intermediate. Evidence from analogous compounds (e.g., CHK1 inhibitors) suggests using tetrabutylammonium methoxide in methanol for alkoxy group introduction .
  • Characterization: Employ HPLC (≥98% purity threshold, as per CCT244747 standards) and LC-MS for mass confirmation .
  • Structural Validation: Use X-ray crystallography (SHELXL refinement) or NMR spectroscopy to confirm stereochemistry and substituent positions .

Q. How can the compound’s stability under varying laboratory conditions be assessed?

  • Methodology:

  • Perform stress testing: Expose the compound to heat (40–60°C), light, and humidity. Monitor degradation via HPLC and track byproducts using high-resolution mass spectrometry (HRMS) .
  • For pH stability, incubate in buffered solutions (pH 3–10) and analyze aliquots at timed intervals .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology:

  • Kinase Inhibition: Use a fluorescence-based kinase assay (e.g., ADP-Glo™) to screen against CHK1 or related kinases, referencing protocols for CCT244747 .
  • Cellular Uptake: Apply confocal microscopy with fluorescently tagged analogs or quantify intracellular concentrations via LC-MS/MS .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

  • Methodology:

  • Solve the compound’s crystal structure using SHELX programs to determine conformational flexibility of the piperidine ring. Compare puckering parameters (Cremer-Pople coordinates) to correlate bioactive conformers with potency .
  • Cross-validate with molecular dynamics simulations to assess binding mode variations in kinase active sites .

Q. What strategies address discrepancies in synthetic yields from different piperidin-3-yl precursors?

  • Methodology:

  • Analyze steric and electronic effects of precursors using DFT calculations. For example, bulky substituents on piperidine may hinder acetyl group acylation .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) to maximize yield .

Q. How can in silico modeling predict off-target interactions with G-protein-coupled receptors (GPCRs)?

  • Methodology:

  • Perform molecular docking using GPCR homology models (e.g., NK1 or 5-HT receptors) from . Prioritize targets with piperidine/pyrazine-binding motifs .
  • Validate predictions with functional assays (e.g., calcium flux for GPCR activation) .

Q. What advanced techniques quantify the compound’s metabolite profile in hepatic microsomes?

  • Methodology:

  • Incubate with human liver microsomes and NADPH. Analyze metabolites via UPLC-QTOF-MS with MetaboLynx™ software. Compare fragmentation patterns to known Phase I/II metabolites of pyrazine derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodology:

  • Measure solubility experimentally in DMSO, methanol, and hexane using nephelometry. Correlate with computational logP values (e.g., ACD/Labs) and molecular polarity indices .
  • Note: Discrepancies may arise from polymorphic forms; characterize solid-state diversity via PXRD .

Methodological Resources Table

TechniqueApplication ExampleReference
SHELXL RefinementCrystal structure determination
Cremer-Pople ParametersPiperidine ring puckering analysis
HPLC-PDAPurity assessment (>95%)
ADP-Glo™ Kinase AssayCHK1 inhibition screening
UPLC-QTOF-MSMetabolite identification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.